molecular formula C4H5N3O2 B13941201 1-Methyl-6-azauracil CAS No. 6943-94-8

1-Methyl-6-azauracil

Cat. No.: B13941201
CAS No.: 6943-94-8
M. Wt: 127.10 g/mol
InChI Key: UFBYAWNYMSDOMX-UHFFFAOYSA-N
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Description

1-Methyl-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound with a triazine ring structure

Chemical Reactions Analysis

1-Methyl-6-azauracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-6-azauracil involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in nucleotide biosynthesis, leading to a depletion of intracellular nucleotide pools. This inhibition affects the synthesis of DNA and RNA, thereby exerting its biological effects . The compound’s ability to interfere with nucleotide metabolism makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

1-Methyl-6-azauracil is similar to other azauracil derivatives, such as 6-azauracil and 1-phenyl-6-azauracil. its unique methyl group at the nitrogen position distinguishes it from these compounds. This structural difference can influence its chemical reactivity and biological activity .

Similar compounds include:

Properties

CAS No.

6943-94-8

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

2-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C4H5N3O2/c1-7-4(9)6-3(8)2-5-7/h2H,1H3,(H,6,8,9)

InChI Key

UFBYAWNYMSDOMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C=N1

Origin of Product

United States

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